molecular formula C16H11NO2 B14601044 2-[(4-Methylphenyl)imino]-1H-indene-1,3(2H)-dione CAS No. 60016-96-8

2-[(4-Methylphenyl)imino]-1H-indene-1,3(2H)-dione

Cat. No.: B14601044
CAS No.: 60016-96-8
M. Wt: 249.26 g/mol
InChI Key: CFQLTTXBQBUCCF-UHFFFAOYSA-N
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Description

2-[(4-Methylphenyl)imino]-1H-indene-1,3(2H)-dione is an organic compound with the molecular formula C16H12O2 It is a derivative of indene, a bicyclic hydrocarbon, and features a 4-methylphenyl group attached to an imino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-Methylphenyl)imino]-1H-indene-1,3(2H)-dione typically involves the condensation of 4-methylbenzaldehyde with indane-1,3-dione in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an organic solvent such as ethanol or methanol. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reaction vessels, and employing continuous flow techniques to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-[(4-Methylphenyl)imino]-1H-indene-1,3(2H)-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the imino group to an amine.

    Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring, introducing various substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are employed under acidic or basic conditions.

Major Products

    Oxidation: Formation of quinones.

    Reduction: Formation of amines.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

2-[(4-Methylphenyl)imino]-1H-indene-1,3(2H)-dione has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-[(4-Methylphenyl)imino]-1H-indene-1,3(2H)-dione involves its interaction with specific molecular targets. The imino group can form hydrogen bonds with biological macromolecules, influencing their function. Additionally, the compound’s aromatic structure allows it to participate in π-π interactions, affecting various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

    2-[(4-Methylphenyl)imino]methyl-4-nitrophenol: Similar structure but with a nitro group.

    2,6-Dibenzhydryl-4-methylphenyl derivatives: Feature bulky substituents on the phenyl ring.

Uniqueness

2-[(4-Methylphenyl)imino]-1H-indene-1,3(2H)-dione is unique due to its specific combination of an indene core with a 4-methylphenyl imino group. This structure imparts distinct chemical and physical properties, making it valuable for various applications in research and industry .

Properties

CAS No.

60016-96-8

Molecular Formula

C16H11NO2

Molecular Weight

249.26 g/mol

IUPAC Name

2-(4-methylphenyl)iminoindene-1,3-dione

InChI

InChI=1S/C16H11NO2/c1-10-6-8-11(9-7-10)17-14-15(18)12-4-2-3-5-13(12)16(14)19/h2-9H,1H3

InChI Key

CFQLTTXBQBUCCF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N=C2C(=O)C3=CC=CC=C3C2=O

Origin of Product

United States

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